molecular formula C22H22N4 B2516623 N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-12-7

N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2516623
CAS No.: 890638-12-7
M. Wt: 342.446
InChI Key: KJIVTWLYHQWWEI-UHFFFAOYSA-N
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Description

N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine ( 890638-12-7) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic molecules, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. Pyrazolo[1,5-a]pyrimidines have been identified as a notable class of compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . They are known to inhibit key kinases implicated in oncogenesis, such as CK2, EGFR, B-Raf, and MEK . Furthermore, closely related 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been reported as potent inhibitors of mycobacterial ATP synthase, demonstrating excellent in vitro growth inhibition of Mycobacterium tuberculosis, low hERG liability, and promising metabolic stability . The structural core of this compound serves as a versatile and privileged scaffold in the design of novel therapeutic agents. The specific substitution pattern on this molecule, including the benzyl and methylphenyl groups, is designed to fine-tune its electronic properties, lipophilicity, and binding affinity to biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for comprehensive studies on the synthesis, structure-activity relationships, and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-15-9-11-19(12-10-15)21-17(3)25-26-20(13-16(2)24-22(21)26)23-14-18-7-5-4-6-8-18/h4-13,23H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIVTWLYHQWWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 7 and the pyrazolo-pyrimidine core facilitate nucleophilic substitutions. Key examples include:

  • Alkylation/Acylation :
    The primary amine reacts with alkyl halides or acyl chlorides under basic conditions to form secondary amines or amides. For instance, treatment with acetyl chloride yields N-acetyl derivatives , enhancing solubility for biological assays .

Reagent Conditions Product Yield
Acetyl chlorideDCM, triethylamine, 0–25°CN-acetyl-7-amine derivative78%
Benzyl bromideDMF, K₂CO₃, 60°CN-benzyl-7-amine derivative65%
  • Aromatic Substitution :
    The methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position due to steric hindrance from the methyl group .

Electrophilic Aromatic Substitution

The benzyl and 4-methylphenyl groups participate in electrophilic reactions:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ selectively targets the 4-methylphenyl ring, producing 3-nitro-4-methylphenyl derivatives .

    Ar–CH₃+HNO₃H2SO4Ar–NO₂+H2O\text{Ar–CH₃} + \text{HNO₃} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar–NO₂} + \text{H}_2\text{O}
Reagent Position Modified Product Yield
HNO₃/H₂SO₄4-methylphenyl ring3-nitro-4-methylphenyl derivative52%
  • Halogenation :
    Chlorination or bromination occurs at the benzyl group’s ortho/para positions usin

Scientific Research Applications

Anticancer Activity

Research indicates that N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .

Antiviral Properties

The compound has been explored for its potential in treating viral infections. It acts on viral replication mechanisms, demonstrating efficacy against specific viral strains. The structural characteristics of pyrazolo[1,5-a]pyrimidines contribute to their ability to inhibit viral enzymes .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Preliminary studies suggest it could inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response .

Comparative Analysis with Related Compounds

Similar compounds within the pyrazolo[1,5-a]pyrimidine class have shown promising biological activities. Here is a comparison table illustrating some of these compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-chlorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amineChlorine substitution at para positionAnticancer
3-(4-fluorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amineFluorine substitution at para positionAntiviral
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amineMethoxy groups on aromatic ringKinase inhibition

This comparative analysis highlights the potential of this compound as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are widely studied due to their scaffold versatility. Below is a systematic comparison of the target compound with key analogs:

Substituent Variations and Structure–Activity Relationships (SAR)

3-Position Substitutions
  • Target Compound : 3-(4-methylphenyl) group.
    • The methyl group provides moderate electron-donating effects and steric bulk.
  • Analog 1 : 3-(4-fluorophenyl) (e.g., compounds in ).
    • Fluorine’s electron-withdrawing nature enhances binding to mycobacterial ATP synthase, with IC50 values <1 μM .
  • Analog 2 : 3-(3-trifluoromethylphenyl) ().
    • Trifluoromethyl groups increase lipophilicity (LogP ~3.5) and metabolic stability .

Key Insight : The 4-methylphenyl group in the target may reduce anti-mycobacterial potency compared to 4-fluoro derivatives but could improve metabolic stability due to reduced electronegativity .

5-Position Substitutions
  • Target Compound : 5-methyl group.
    • Smaller alkyl groups may favor membrane permeability.
  • Analog 3: 5-(4-isopropylphenyl) ().
  • Analog 4 : 5-propyl ().
    • Linear alkyl chains increase LogP (e.g., 294.4 g/mol, LogP ~4.2) but may lower solubility .

Key Insight : The 5-methyl group in the target balances steric effects and lipophilicity, likely optimizing bioavailability.

N-Substituents
  • Target Compound : N-benzyl group.
    • The benzyl moiety contributes to π-π interactions but may reduce solubility in aqueous media.
  • Analog 5 : N-(pyridin-2-ylmethyl) ().
    • Pyridine-containing analogs show improved solubility (e.g., compound 47: aqueous solubility ~50 μM) and anti-M. tuberculosis activity (MIC ~0.2 μg/mL) .
  • Analog 6 : N-cyclopentyl ().
    • Cycloaliphatic amines enhance metabolic stability (e.g., human liver microsomal stability >80%) .

Key Insight : The N-benzyl group in the target may limit solubility compared to pyridinylmethyl analogs but could enhance blood-brain barrier penetration for CNS targets .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight :
    • Target: 328.42 g/mol (within Lipinski’s rule limits).
    • Analog 47: 409.17 g/mol (higher due to pyridine moiety) .
  • Lipophilicity (LogP) :
    • Target: Estimated LogP ~3.8 (benzyl group increases hydrophobicity).
    • Analog 22 (N-butyl): LogP ~4.2 .
  • Metabolic Stability :
    • N-(pyridin-2-ylmethyl) analogs show >60% stability in human liver microsomes .
    • Cycloaliphatic N-substituents (e.g., cyclopentyl) enhance stability .

Biological Activity

N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest for its potential biological activities. This article explores its biological activity, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₈H₁₈N₄
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 890638-12-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may exhibit:

  • Antiviral Activity : Pyrazolo[1,5-a]pyrimidines have been identified as potential antiviral agents. For instance, a related compound demonstrated efficacy against viral infections by inhibiting viral replication mechanisms .
  • Receptor Modulation : Some studies suggest that pyrazolo[1,5-a]pyrimidines can act as selective ligands for serotonin receptors (e.g., 5-HT2A), which are implicated in various neuropsychiatric disorders .

Antiviral Activity

A study indicated that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines showed significant antiviral properties. The mechanism involves interference with viral polymerases and other replication-related enzymes .

Neuropharmacological Effects

Research has highlighted the potential of N-benzyl derivatives to modulate neurotransmitter systems. For example:

CompoundTarget ReceptorEC₅₀ (nM)Selectivity
N-benzyl derivative5-HT2A receptor0.074>400-fold over other receptors

This indicates a strong affinity for the 5-HT2A receptor, suggesting its potential role in treating conditions like depression and anxiety .

Study on Anticonvulsant Properties

In a pharmacological evaluation, a related compound exhibited broad-spectrum anticonvulsant activity across various seizure models. The study demonstrated significant protection in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. This suggests that similar compounds could be explored for their anticonvulsant properties .

Fluorescent Applications

Another interesting application involves the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes in biological imaging. These compounds have been shown to serve as lipid droplet biomarkers in cancer cells (HeLa) and normal cells (L929), indicating their versatility in both therapeutic and diagnostic applications .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-benzyl-substituted pyrazolo[1,5-a]pyrimidines, and how are reaction conditions optimized?

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step protocols or one-pot procedures. Key methodologies include:

  • Ultrasound-assisted synthesis : Enhances reaction rates and regioselectivity via cavitation, achieving yields >70% under aqueous conditions with KHSO₄ as a catalyst .
  • Stepwise condensation : Involves cyclocondensation of enaminones with 5-aminopyrazoles. Solvents like ethanol or dichloromethane and catalysts (e.g., triethylamine) are critical for purity .

Q. Optimization Parameters :

ParameterTypical ConditionsImpact on Yield/Purity
SolventPolar aprotic (DMF, DCM) or aqueousHigher solubility, fewer side products
Temperature60–100°C (reflux)Accelerates cyclization
CatalystKHSO₄, triethylamineImproves regioselectivity

Q. Which analytical techniques are essential for confirming the structure and purity of pyrazolo[1,5-a]pyrimidine derivatives?

Structural validation relies on:

  • X-ray crystallography : Resolves regiochemistry (e.g., compound 7c in : triclinic space group P-1, R1 = 0.0486) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.1–2.5 ppm) .
  • HPLC : Monitors reaction progress (>95% purity thresholds) .

Q. What in vitro assays evaluate the biological activity of pyrazolo[1,5-a]pyrimidine analogs?

Common assays include:

Assay TypeTarget/ApplicationKey Metrics
Kinase inhibitionCDK2, CDK4 (anticancer)IC₅₀ values (e.g., 0.5–5 μM)
CytotoxicityCancer cell lines (e.g., MCF-7)Cell viability (% inhibition)
AntimicrobialMycobacterial growth inhibitionMIC (minimum inhibitory concentration)

Advanced Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity is controlled via:

  • Catalyst design : KHSO₄ promotes selective cyclization at the C-3 position .
  • Ultrasound irradiation : Reduces reaction time (30–60 minutes) and improves regiochemical outcomes by 20–30% compared to thermal methods .
  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) direct nucleophilic attack to specific ring positions .

Case Study : X-ray analysis of 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine confirmed regioselectivity (triclinic system, Z=4) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies arise from variations in:

  • Substituent effects : Fluorophenyl vs. chlorophenyl groups alter kinase binding (e.g., 10-fold differences in IC₅₀) .
  • Assay conditions : Cell line specificity (e.g., MCF-7 vs. HeLa) and incubation time .
  • Data normalization : Use of internal controls (e.g., β-actin in Western blots) ensures reproducibility.

Q. Recommendations :

  • Meta-analysis of substituent libraries (e.g., ’s comparative table).
  • Standardized protocols for IC₅₀ determination .

Q. How are structure-activity relationships (SAR) established for kinase-targeting pyrazolo[1,5-a]pyrimidines?

SAR studies employ:

  • Systematic substitution : Varying benzyl, methyl, or fluorophenyl groups to map binding interactions .
  • Molecular docking : Predicts binding modes with CDK2 (PDB ID: 1HCL) .
  • Pharmacophore modeling : Identifies critical hydrogen bond acceptors (e.g., pyrimidine N-atoms) .

Q. Example :

Substituent (Position)Activity Trend (CDK2 Inhibition)Reference
4-Methylphenyl (C-3)IC₅₀ = 1.2 μM
4-Fluorophenyl (C-3)IC₅₀ = 0.8 μM
N-Benzyl (C-7)Improved solubility, reduced IC₅₀

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